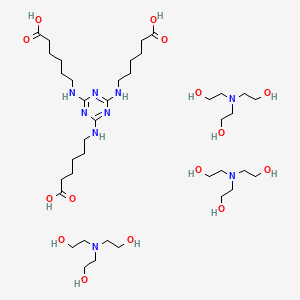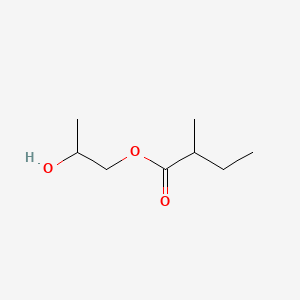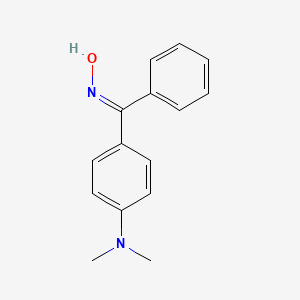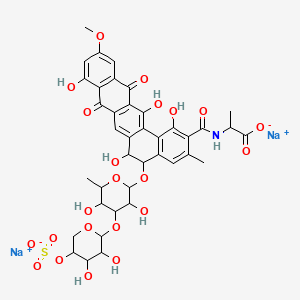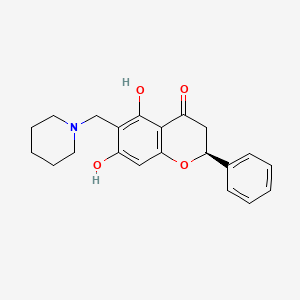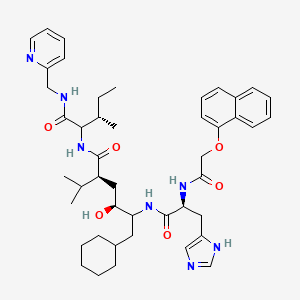
Noa-His-CVA-Ile-Amp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Noa-His-CVA-Ile-Amp is a synthetic peptidic transition state analog inhibitor. It is composed of naphthyloxyacetyl-histidine-cyclohexylalanine-valine-isoleucine-2-aminomethylpyridine. This compound is known for its role in inhibiting proteases, particularly those from the human immunodeficiency virus (HIV) type 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Noa-His-CVA-Ile-Amp involves multiple steps, starting with the preparation of individual amino acid derivatives. These derivatives are then coupled using peptide synthesis techniques. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves the sequential addition of amino acids to a growing peptide chain, followed by purification using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Noa-His-CVA-Ile-Amp undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Substitution reactions can occur at specific sites, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides .
Scientific Research Applications
Noa-His-CVA-Ile-Amp has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and protease inhibition.
Biology: The compound is employed in research on enzyme inhibition and protein interactions.
Medicine: this compound is investigated for its potential therapeutic applications in treating diseases caused by protease activity, such as HIV.
Industry: The compound is used in the development of protease inhibitors for various industrial applications.
Mechanism of Action
Noa-His-CVA-Ile-Amp exerts its effects by binding to the active site of proteases, thereby inhibiting their activity. The compound mimics the transition state of the natural substrate, leading to competitive inhibition. The molecular targets include the protease enzymes, and the pathways involved are those related to protease activity and inhibition .
Comparison with Similar Compounds
Similar Compounds
Naphthyloxyacetyl-histidine-cyclohexylalanine-valine-neopentylamine: Another synthetic peptidic inhibitor with similar structural features.
Quinoline-2-carbonyl-asparagine-cyclohexylalanine-valine-neopentylamine: A compound with a different terminal group but similar inhibitory properties.
Uniqueness
Noa-His-CVA-Ile-Amp is unique due to its specific combination of amino acids and functional groups, which confer distinct inhibitory properties. Its ability to mimic the transition state of the natural substrate makes it a potent inhibitor of proteases .
Properties
CAS No. |
136419-12-0 |
|---|---|
Molecular Formula |
C45H61N7O6 |
Molecular Weight |
796.0 g/mol |
IUPAC Name |
(2S,4S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C45H61N7O6/c1-5-30(4)42(45(57)48-26-33-18-11-12-21-47-33)52-43(55)36(29(2)3)24-39(53)37(22-31-14-7-6-8-15-31)51-44(56)38(23-34-25-46-28-49-34)50-41(54)27-58-40-20-13-17-32-16-9-10-19-35(32)40/h9-13,16-21,25,28-31,36-39,42,53H,5-8,14-15,22-24,26-27H2,1-4H3,(H,46,49)(H,48,57)(H,50,54)(H,51,56)(H,52,55)/t30-,36-,37?,38-,39-,42?/m0/s1 |
InChI Key |
VIIORGGCTLITHW-YBHXHPRFSA-N |
Isomeric SMILES |
CC[C@H](C)C(C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H](C[C@@H](C(CC2CCCCC2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)COC4=CC=CC5=CC=CC=C54)O)C(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C(CC2CCCCC2)NC(=O)C(CC3=CN=CN3)NC(=O)COC4=CC=CC5=CC=CC=C54)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
